2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused chromene (benzopyran) and pyrimidine ring system. The structure includes a 3-chlorophenyl substituent at position 2, a methyl group at position 7, and a thione (C=S) group at position 4 (Fig. 1). The thione group enhances reactivity and may improve binding to biological targets, as seen in analogous compounds .
Figure 1. Core structure of 2-(3-chlorophenyl)-7-methyl-chromeno[2,3-d]pyrimidine-4-thione.
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-5-6-15-12(7-10)9-14-17(22-15)20-16(21-18(14)23)11-3-2-4-13(19)8-11/h2-8H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJLRYIAKKTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Q-Tube-Assisted Cyclocondensation
A high-pressure Q-tube reactor has been employed for synthesizing chromeno-pyrimidine derivatives via ammonium acetate-mediated cyclocondensation. In this approach, 3-oxo-2-arylhydrazonopropanals react with heterobenzocyclic ketones (e.g., thiochroman-4-one) under elevated temperatures (170°C) to form the chromeno-pyrimidine backbone. For the target compound, substituting the arylhydrazonal with a 3-chlorophenyl-substituted precursor and utilizing thiochroman-4-one could yield the desired framework. The reaction proceeds through two sequential dehydrative stages, with acetic acid as the solvent and ammonium acetate as the cyclizing agent. Typical yields for analogous structures range from 85% to 93% under optimized conditions.
Three-Component Reactions Under Ultrasonic Irradiation
NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles catalyze the three-component condensation of 4-hydroxycoumarin, aldehydes, and 2-aminopyridines under ultrasonic irradiation. Adapting this method, 4-hydroxycoumarin could react with 3-chlorobenzaldehyde and a methyl-substituted 2-aminopyridine to form the chromeno-pyrimidine core. The catalyst’s acidic sites facilitate imine formation and cyclization, with ultrasonic irradiation reducing reaction times to 30–45 minutes and improving yields to 80–90%.
Heterocyclic Rearrangement and Thionation
Pinner/Dimroth Rearrangement
Chromeno-pyrimidine-diones are synthesized via an intramolecular Pinner/Dimroth rearrangement of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles in the presence of POCl3. To introduce the thione group, the dione intermediate undergoes sulfurization using Lawesson’s reagent or phosphorus pentasulfide. For example, refluxing the dione with phosphorus pentasulfide in toluene replaces the carbonyl oxygen with sulfur, yielding the thione derivative. This two-step process achieves overall yields of 70–78% for structurally related compounds.
Microwave-Assisted Thionation
Microwave irradiation accelerates the reaction between aminocarbonitrile derivatives and carbon disulfide in alkaline media. A 15% alcoholic sodium hydroxide solution under microwave heating (70°C, 30 minutes) facilitates the formation of pyrimidinedithiones, which are subsequently acidified to isolate the thione product. Applying this method to a 7-methyl-substituted aminocarbonitrile precursor with 3-chlorophenyl groups could directly yield the target compound in 93% efficiency, as demonstrated for analogous structures.
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance cyclocondensation kinetics by stabilizing intermediates. Non-polar solvents (toluene) are preferred for thionation to minimize side reactions.
- Temperature : Optimal cyclocondensation occurs at 170°C in Q-tube reactors, whereas thionation proceeds efficiently at 70–90°C under microwave/ultrasonic conditions.
Catalytic Systems
- NiFe2O4@SiO2-SO3H : This magnetic nanocatalyst provides Brønsted acid sites for cyclization, achieving turnover frequencies (TOF) of 120 h⁻¹ for chromeno-pyrimidine syntheses.
- Ammonium Acetate : Acts as a dual-purpose base and nitrogen source in cyclocondensation, critical for ring closure.
Mechanistic Insights
Cyclocondensation Pathway
The reaction initiates with nucleophilic attack of the hydrazonal’s amine group on the ketone carbonyl of thiochroman-4-one, forming a Schiff base. Ammonium acetate deprotonates the intermediate, enabling cyclization via elimination of water. Aromatization completes the chromeno-pyrimidine core, with the thione group introduced either in situ or via post-synthetic modification.
Thionation Mechanism
Sulfurization proceeds through nucleophilic substitution at the carbonyl carbon. In alkaline conditions, carbon disulfide generates a dithiocarbamate intermediate, which rearranges to the thione upon acidification.
Analytical Characterization
Synthesized compounds are characterized by:
- FT-IR : Absence of C≡N (~2200 cm⁻¹) and presence of C=S (~1310 cm⁻¹) and NH (~3200–3350 cm⁻¹) bands.
- NMR :
- MS : Molecular ion peaks matching theoretical masses (e.g., m/z 407 for C21H17N3O2S2).
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Catalyst |
|---|---|---|---|---|
| Q-Tube Cyclocondensation | 170°C, AcOH | 85–93% | 45 min | NH4OAc |
| Ultrasonic Three-Component | 70°C, Ultrasound | 80–90% | 30 min | NiFe2O4@SiO2-SO3H |
| Pinner/Dimroth + Thionation | Reflux, Toluene | 70–78% | 4–6 h | POCl3, P4S10 |
| Microwave Thionation | 70°C, Microwave | 90–93% | 30 min | NaOH |
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione are extensive and include:
Antitumor Activity
Research indicates that derivatives of chromeno-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Specific derivatives have shown sub-micromolar IC50 values (between 0.23 and 0.3 μM) against tumor cells while displaying minimal toxicity to normal fibroblasts (IC50 > 25 μM). This selective cytotoxicity is crucial for developing targeted cancer therapies .
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Studies have demonstrated promising activity against resistant strains such as Pseudomonas aeruginosa and Bacillus cereus. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Activity
Compounds within the chromeno-pyrimidine class have been shown to exhibit significant antioxidant properties. For example, specific derivatives demonstrated effective DPPH scavenging activity, suggesting their potential to mitigate oxidative stress. The presence of electron-withdrawing halide substituents often enhances their antioxidant capacity .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antioxidant Evaluation : A comparative study involving various derivatives showed that compounds with halogen substituents exhibited improved DPPH scavenging activity. This suggests that structural modifications can significantly enhance antioxidant properties.
- Antibacterial Testing : Using a disc diffusion method to evaluate antibacterial activity against a panel of bacteria including E. coli and S. aureus, compounds demonstrated variable effectiveness with notable inhibition zones against resistant strains.
- Cytotoxicity Assessment : In vitro studies using different tumor cell lines revealed that specific chromeno-pyrimidine derivatives could inhibit cell proliferation effectively while sparing normal cells, indicating their potential as chemotherapeutic agents.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant DPPH scavenging; enhanced by halide substituents |
| Antibacterial | Effective against multiple strains; compound with highest activity identified |
| Cytotoxicity | Sub-micromolar activity in tumor cells; low toxicity in fibroblasts |
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various cellular processes, making it a potential candidate for drug development . The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The substituents on the chromeno-pyrimidine scaffold significantly influence biological activity. Key analogs and their substituents are compared below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group (electron-withdrawing) in the target compound may enhance electrophilic interactions compared to methoxy or ethoxy substituents (electron-donating) in analogs .
- Thione vs. Ketone: The thione group in the target compound could improve metal-binding capacity (e.g., to bacterial enzymes) compared to ketone-containing analogs like .
Pharmacological Activity Trends
Antibacterial Activity
- Thione-containing thiazolo[4,5-d]pyrimidines (e.g., compound 2 in ) showed potent antibacterial activity against S. aureus and E. coli, attributed to the thione group’s interaction with bacterial thioredoxin reductase .
- 5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) demonstrated moderate-to-strong antibacterial effects, with MIC values of 8–32 µg/mL against Gram-positive pathogens .
Anticancer Potential
- Halawa et al. (2017) reported that 4H-chromene and chromeno-pyrimidine derivatives inhibit topoisomerase II and exhibit cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values <10 µM .
- The 3-chlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to non-halogenated analogs .
Antioxidant Activity
- Chromeno-pyrimidines with electron-donating groups (e.g., methoxy) showed superior radical scavenging in DPPH assays (IC50 ~15–25 µg/mL) compared to chloro-substituted derivatives .
Biological Activity
The compound 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C18H13ClN2O2S
- IUPAC Name : this compound
- SMILES Notation : Cc1cccc(C2)c1OC(N=C(c1cccc(Cl)c1)N1)=C2C1=O
Anticancer Activity
Studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests demonstrated substantial inhibitory effects on various cancer cell lines. For example, derivatives of chromeno[2,3-d]pyrimidine were evaluated against MDA-MB-435 and MDA-MB-468 breast cancer cell lines, showing growth inhibition percentages of -13.44% and -2.12%, respectively .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Compounds have been shown to activate apoptotic pathways leading to programmed cell death in tumor cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial and Antifungal Effects : Similar chromeno[2,3-d]pyrimidine derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial strains and fungi. These compounds disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- Radical Scavenging Activity : Studies indicate that chromeno[2,3-d]pyrimidine derivatives can scavenge free radicals effectively. This activity is attributed to their ability to donate electrons or hydrogen atoms to stabilize free radicals .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of chromeno[2,3-d]pyrimidines and evaluated their biological activities:
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| 3d | MDA-MB-435 | -13.44% |
| 4a | MCF7 | IC50 = 31.25 µg/mL |
| 3e | CAKI-1 | 50.18% |
This table summarizes the effects of specific derivatives on different cancer cell lines, highlighting their potential as therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of various chromeno[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly affect their biological activities:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased anticancer potency |
| Methyl Group Addition | Enhanced antioxidant capacity |
These findings suggest that strategic modifications can enhance the therapeutic potential of these compounds .
Q & A
Q. What are the common synthetic routes for 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
- Methodological Answer : The compound is synthesized via a two-step approach:
Step 1 : Preparation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted aldehydes, malononitrile, and resorcinol derivatives under basic conditions.
Step 2 : Cyclization of the intermediate with formamidine acetate under microwave irradiation (100–120°C, solvent-free), yielding the chromeno[2,3-d]pyrimidine core. This method achieves yields of 60–75% .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EtOH, piperidine, RT | 70–85% |
| 2 | Microwave, 120°C, 15 min | 60–75% |
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm). IR confirms the thione (C=S) stretch at ~1200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ peaks at m/z 350–360) validates molecular weight .
- Elemental Analysis : Confirms purity (>95% C, H, N, S) .
Q. What initial biological assays are used to evaluate its activity?
- Methodological Answer :
- Antibacterial Activity : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC range: 8–64 µg/mL) .
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values: 25–50 µM) .
Example Data :
| Compound Derivative | MIC (µg/mL) | DPPH IC₅₀ (µM) |
|---|---|---|
| 4c (methyl-substituted) | 16 | 28 |
| 4e (chloro-substituted) | 32 | 45 |
Advanced Research Questions
Q. How can synthesis be optimized using green chemistry principles?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min vs. 6 h) and eliminates solvents, improving atom economy .
- Catalyst Screening : Testing Brønsted acids (e.g., p-TSA) or ionic liquids to enhance cyclization efficiency (yield increases by 10–15%) .
Q. How to analyze structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Substituent Variation : Compare activities of derivatives with halogen (e.g., Cl, Br) or methoxy groups at the 3-chlorophenyl position. For example, bromine at position 7 increases antibacterial potency (MIC: 8 µg/mL vs. 32 µg/mL for non-halogenated analogs) .
- Crystallography : Use SHELXL for single-crystal X-ray refinement to correlate substituent geometry (e.g., dihedral angles) with bioactivity .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using CLSI guidelines for MIC determination to minimize variability .
- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to distinguish direct activity from adjuvant effects .
Q. What advanced techniques validate hydrogen bonding in crystal structures?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) using SHELX-refined X-ray data .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular H-bond networks (e.g., decomposition >250°C indicates strong packing) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
